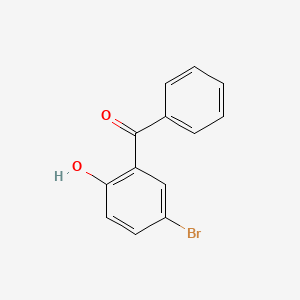
5-溴-2-羟基苯乙酮
描述
Synthesis Analysis
The synthesis of bromophenol derivatives, including those related to 5-Bromo-2-hydroxybenzophenone, has been explored in various studies. For instance, novel bromophenol derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, with the inhibitory potencies measured against human isoforms hCA I and hCA II . Another study reported a one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans, which are intermediates for the synthesis of benzofuran-based natural products . Additionally, the synthesis of various bromophenol derivatives from the red alga Rhodomela confervoides has been achieved, with their structures elucidated by spectroscopic methods . The first synthesis of biologically active natural bromophenols and their derivatives has also been reported, with the compounds demonstrating powerful antioxidant activities .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been characterized using various spectroscopic methods. For example, the study on bromophenol derivatives from Rhodomela confervoides included single-crystal X-ray structure analysis to elucidate the structures of the compounds . Another study focused on the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, discussing the syntheses and structural analysis of molecular adducts .
Chemical Reactions Analysis
The chemical reactivity of bromophenol derivatives has been investigated in several contexts. The bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one have been studied, with the reaction conditions and product spectra examined . Additionally, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involved a three-step reaction process, including bromination, diazo, and hydrolysis, with the influences of various reaction conditions on the yield discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives have been analyzed in relation to their biological activities. For instance, the inhibitory potencies of novel bromophenol derivatives against carbonic anhydrase were measured, and their structure-activity relationship was investigated . The antioxidant and anticholinergic activities of synthesized bromophenols were also assessed using various bioanalytical methods . Furthermore, the study on the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid reported an overall yield of 63.7% for the synthesized compound .
Relevant Case Studies
Several case studies have been presented in the literature, such as the biological evaluation of bromophenol derivatives as carbonic anhydrase inhibitors, which included the calculation of KI values for the novel compounds . Another case study involved the synthesis of natural bromophenols and their derivatives, with the compounds showing significant antioxidant activities and inhibitory effects against cholinergic enzymes . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid as a chromogen agent for the determination of phenol is another example of a practical application of bromophenol derivatives .
科学研究应用
席夫碱合成原料
5-溴-2-羟基苯乙酮可用作合成各种单缩合席夫碱的原料 . 席夫碱是一类化合物,其官能团包含一个碳氮双键,氮原子连接到芳基或烷基,但不连接到氢原子。它们在有机合成、药物化学和分析化学领域有着广泛的应用。
4-溴-2-{a-[1-(2-噻吩基)苯并咪唑-2-基]苄基}苯酚的制备
该化合物可以用5-溴-2-羟基苯乙酮制备 . 该化合物在有机合成和药物化学领域具有潜在应用。
4-溴-2-{[2-(2-羟基亚苄基氨基)苯基亚氨基]苯甲基}苯酚的合成
5-溴-2-羟基苯乙酮可用作合成该化合物的反应物 . 该化合物在新型材料和药物的开发中可能具有潜在应用。
色谱应用
5-溴-2-羟基苯乙酮在色谱分析中可能具有潜在应用 . 色谱法是一种分离混合物的技术,通过将混合物以溶液或悬浮液的形式通过一种介质,使混合物中的各组分以不同的速率移动。
质谱应用
该化合物在质谱分析中也可能具有潜在应用 . 质谱法是一种分析技术,测量离子的质荷比。它用于测定粒子的质量、测定样品或分子的元素组成以及阐明分子的化学结构。
研究用途
5-溴-2-羟基苯乙酮主要用于研究目的 . 它可在实验室的各种化学反应和合成过程中使用。
安全和危害
5-Bromo-2-hydroxybenzophenone is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
作用机制
Target of Action
It is often used as a raw material for the synthesis of various monocondensed schiff bases .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .
Result of Action
It is primarily used as a raw material in the synthesis of other compounds .
属性
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICRNXAGUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281642 | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55082-33-2 | |
| Record name | 55082-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromo-2-hydroxybenzophenone in the synthesis of Dioxomolybdenum(VI) chelates?
A: 5-Bromo-2-hydroxybenzophenone serves as a crucial building block for synthesizing Dioxomolybdenum(VI) chelates. It acts as a bidentate ligand, meaning it can bind to the central molybdenum atom through two donor atoms. [] These donor atoms are the oxygen from the hydroxyl group and the nitrogen from the thiosemicarbazone moiety, which is formed by reacting 5-Bromo-2-hydroxybenzophenone with a thiosemicarbazide. This binding forms a stable six-membered chelate ring with the molybdenum ion. []
Q2: How does the structure of the resulting Dioxomolybdenum(VI) chelate impact its properties?
A: The research used 5-Bromo-2-hydroxybenzophenone derivatives containing different alkyl substituents (methyl or ethyl) on the thiosemicarbazone moiety. [] This structural modification directly influences the electronic and steric properties of the resulting Dioxomolybdenum(VI) chelates. For instance, the study investigated the effect of the N(4)-phenyl substituent on the conjugation of the chelate rings using techniques like NMR and X-ray diffraction. [] Understanding these structure-property relationships is crucial for tailoring the chelates for specific applications.
Q3: What analytical techniques were employed to characterize the synthesized Dioxomolybdenum(VI) chelates?
A3: The researchers employed a range of analytical techniques to characterize the newly synthesized Dioxomolybdenum(VI) chelates. These techniques include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds. []
- Molar conductivity: To assess the ionic nature and electrolytic behavior of the chelates in solution. []
- Electronic spectroscopy: To study the electronic transitions within the molecule and gain insight into the metal-ligand bonding. []
- Infrared spectroscopy: To identify functional groups and investigate the coordination modes of the ligands to the molybdenum center. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and study the environment of specific atoms within the molecule. []
- Single-crystal X-ray diffraction: To determine the three-dimensional structure and molecular packing of the chelates in the solid state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



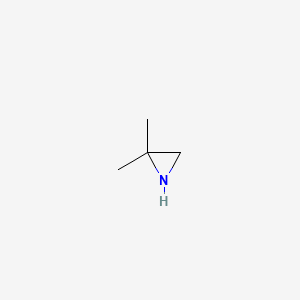
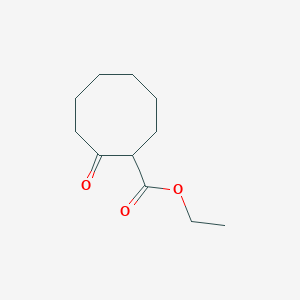


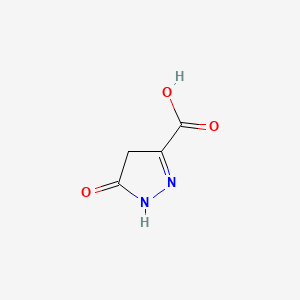
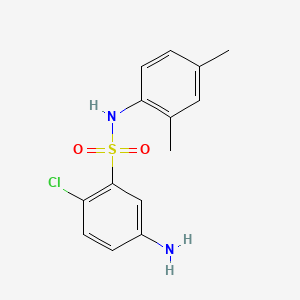



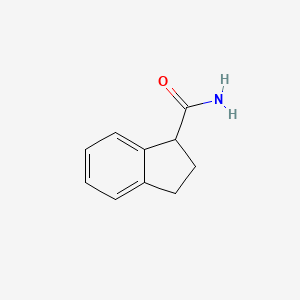

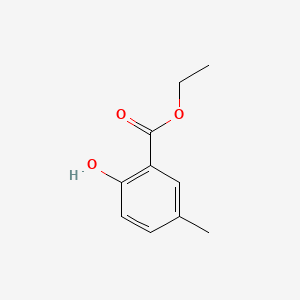
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)